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Cat. No.: B15585085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical research data for JNJ-38877605,

a potent c-Met inhibitor whose clinical development was halted, alongside other notable c-Met

inhibitors: Capmatinib, Tepotinib, and Savolitinib. The objective is to offer a consolidated

resource for understanding their relative performance based on available experimental data.

Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-

Met signaling pathway is a known driver in various cancers, making it a key target for

therapeutic intervention. This guide focuses on small molecule tyrosine kinase inhibitors (TKIs)

designed to block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling.

Comparative Efficacy and Potency
The following tables summarize key quantitative data from preclinical studies of JNJ-38877605

and its comparators.
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Compound Target Assay Type IC50 (nM) Cell Line(s)
Reference(s
)

JNJ-

38877605
c-Met Kinase Assay 4.7 - [1]

c-Met

Cell-based

(Phosphorylat

ion)

Potent

inhibition at

500 nM

EBC1,

GTL16, NCI-

H1993,

MKN45

[2]

Capmatinib c-Met Kinase Assay 0.13 - [3]

c-Met
Cell-based

(Proliferation)
0.3 - 0.7

Lung cancer

cell lines
[3]

Tepotinib c-Met Kinase Assay - - -

c-Met

Cell-based

(Phosphorylat

ion)

Complete

inhibition at

0.1 µM

Hs746T [4]

Savolitinib c-Met Kinase Assay
12.5 (free

drug)
- [5]

c-Met

Cell-based

(Tumor

Reduction)

3.7 (free

drug)
Hs746t [5]

In Vivo Xenograft Studies
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Compound
Animal
Model

Tumor Type Dosing Efficacy
Reference(s
)

JNJ-

38877605
Nude mice

Gastric

Cancer

(GTL16)

40

mg/kg/day,

p.o.

Significant

decrease in

plasma IL-8

and GROα

[2]

Nude mice
Glioblastoma

(U251)

50

mg/kg/day,

p.o.

Inhibition of

invasion,

promotion of

apoptosis

[6]

Capmatinib -
MET-driven

tumors
-

Demonstrate

d tumor

growth

inhibition

[7]

Tepotinib Nude mice

Pancreatic

Cancer (KP-

4)

-

Dose-

dependent

antitumor

activity

[4]

Savolitinib Nude mice

Gastric

Cancer

(MKN-45),

Lung Cancer

(EBC-1)

Various

doses and

schedules

Dose- and

frequency-

dependent

antitumor

activity

[8]

Pharmacokinetic Profiles
A comparison of key pharmacokinetic parameters is crucial for understanding the disposition of

these inhibitors.
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Compound Species
Key
Pharmacokinetic
Parameters

Reference(s)

JNJ-38877605 Human

Rapid absorption

(Tmax 1.5-4h), short

plasma half-life, no

accumulation after 21

days.

[1]

Capmatinib Human

Rapid absorption

(Tmax 1-2h), effective

elimination half-life of

6.5h, 96% plasma

protein binding.

[3]

Tepotinib Mouse

High volume of

distribution (>8 L/kg),

greater tumor

concentration than

plasma.

[4]

Human
Long effective half-life

of ~32h.
[9]

Savolitinib Preclinical Species

Good absorption,

moderate tissue

distribution, low to

intermediate

clearance.

[5]

Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for

c-Met inhibitors.
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met TKIs.

JNJ-38877605 Species-Specific Metabolism
The clinical development of JNJ-38877605 was terminated due to renal toxicity caused by the

formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in

preclinical studies in rats and dogs.[10] This highlights the critical importance of inter-species

metabolite profiling in drug development.
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Caption: Species-specific metabolism of JNJ-38877605 leading to renal toxicity.

Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the efficacy of a c-Met inhibitor

in a tumor xenograft model.
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Caption: A generalized workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols
In Vitro c-Met Kinase Assay (Illustrative Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound

against the c-Met kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound

against c-Met kinase activity.

Materials:

Recombinant human c-Met kinase domain

Poly(Glu, Tyr) 4:1 as a generic kinase substrate

Adenosine triphosphate (ATP)

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Test compound (e.g., JNJ-38877605) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

96-well white opaque plates

Multimode plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10

mM.

In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells

with DMSO only as a control for 100% kinase activity and a known potent inhibitor as a

positive control.
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Add the c-Met kinase and substrate solution to each well.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should

be at or near the Km for c-Met.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Read the luminescence on a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Proliferation Assay (Illustrative Protocol)
This protocol outlines a method to assess the effect of a c-Met inhibitor on the proliferation of a

c-Met dependent cancer cell line.

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line

with aberrant c-Met signaling.

Materials:

c-Met dependent cancer cell line (e.g., MKN-45, Hs746T)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compound dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well clear-bottom, white-walled tissue culture plates

Multimode plate reader capable of luminescence detection
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Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of the test compound in complete culture medium.

Remove the existing medium from the cells and add the medium containing the test

compound dilutions. Include wells with medium and DMSO as a vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's

protocol.

Read the luminescence on a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Tumor Xenograft Model (Illustrative Protocol)
This protocol provides a general framework for evaluating the in vivo antitumor activity of a c-

Met inhibitor.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft

model.

Materials:

Immunodeficient mice (e.g., athymic nude or NOD-SCID)

c-Met dependent cancer cell line

Matrigel (optional)

Test compound formulated for in vivo administration (e.g., oral gavage)
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Vehicle control

Calipers for tumor measurement

Procedure:

Harvest cancer cells from culture and resuspend them in a suitable medium, potentially

mixed with Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Monitor the mice for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer the test compound to the treatment group and the vehicle to the control group

according to the predetermined dose and schedule.

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume

(e.g., using the formula: (Length x Width²)/2).

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize

the mice and excise the tumors.

Tumor weight can be measured, and tumors can be processed for further analysis (e.g.,

histopathology, biomarker analysis).

Compare the tumor growth between the treatment and control groups to determine the

efficacy of the test compound.

Disclaimer: The experimental protocols provided are illustrative and may require optimization

for specific applications. The data presented in this guide is based on publicly available

research and is intended for informational purposes only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

